Ethyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 3-(1-benzoxepine-4-amido)benzoate: is a synthetic organic compound that belongs to the class of benzoate esters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(1-benzoxepine-4-amido)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor to introduce the ethyl group.
Esterification: The intermediate product undergoes esterification to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, mild conditions, and efficient purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxepine ring and benzoate ester can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
Ethyl 3-(1-benzoxepine-4-amido)benzoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzoxepin derivatives: Compounds with similar benzoxepine structures but different functional groups.
Ethyl benzoate derivatives: Compounds with similar benzoate ester structures but different ring systems.
Uniqueness: Ethyl 3-(1-benzoxepine-4-amido)benzoate is unique due to its specific combination of a benzoxepine ring and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 3-(1-benzoxepine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C20H17NO4/c1-2-24-20(23)16-7-5-8-17(13-16)21-19(22)15-10-11-25-18-9-4-3-6-14(18)12-15/h3-13H,2H2,1H3,(H,21,22) |
InChI Key |
WLEWCDBXLSZJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
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